3-Fluorononane-2,4-dione
Description
3-Fluorononane-2,4-dione is a fluorinated diketone characterized by a nine-carbon aliphatic chain with fluorine substitution at the third position and two ketone groups at the 2nd and 4th positions. Fluorination introduces electronegativity and polarity, which can alter reactivity, solubility, and biological interactions compared to non-fluorinated analogs. Applications may span flavor chemistry, pharmaceuticals, or materials science, given fluorine’s role in enhancing metabolic stability and lipophilicity in drug design .
Properties
CAS No. |
650602-51-0 |
|---|---|
Molecular Formula |
C9H15FO2 |
Molecular Weight |
174.21 g/mol |
IUPAC Name |
3-fluorononane-2,4-dione |
InChI |
InChI=1S/C9H15FO2/c1-3-4-5-6-8(12)9(10)7(2)11/h9H,3-6H2,1-2H3 |
InChI Key |
PAQHSDRGMGFNPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C(C(=O)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorononane-2,4-dione can be achieved through several methods. One common approach involves the fluorination of nonane-2,4-dione using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of nonane-2,4-dione in an appropriate solvent, such as acetonitrile, at room temperature. The reaction is usually complete within a few hours, yielding this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. This method allows for better control over reaction conditions, such as temperature and pressure, and can be scaled up to produce larger quantities of the compound. The use of automated systems and advanced monitoring techniques ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
3-Fluorononane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols or hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluorononane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Fluorononane-2,4-dione involves its interaction with various molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural differences and similarities between 3-Fluorononane-2,4-dione and related compounds:
Physicochemical Properties
- Electron Effects: The fluorine atom in this compound increases electron-withdrawing effects compared to the methyl group in 3-methylnonane-2,4-dione.
- Lipophilicity: The nine-carbon chain in this compound likely confers higher lipophilicity than shorter-chain analogs (e.g., pentane-2,4-dione), improving membrane permeability in biological systems .
- Sensory Properties: Unlike 3-methylnonane-2,4-dione (a key odorant in flavors), fluorination may reduce volatility or alter odor profiles due to stronger intermolecular interactions (e.g., dipole-dipole) .
Biological Activity
3-Fluorononane-2,4-dione (C9H9FO2) is a fluorinated diketone that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the introduction of a fluorine atom into a nonane backbone, followed by oxidation processes to form the diketone structure. Various synthetic routes have been explored, often utilizing fluorinating agents that selectively introduce fluorine at the desired position.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activities. For instance, studies on related diketones have demonstrated their ability to scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant activity is often quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging tests.
Anticancer Activity
Several studies have highlighted the anticancer potential of diketones. For example, derivatives of diketones have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways related to cell survival and death.
Case Study:
In a study focusing on similar compounds, it was observed that certain diketone derivatives inhibited tumor growth in xenograft models. These compounds were shown to interact with DNA topoisomerases, which are crucial for DNA replication and repair processes in cancer cells.
Antimicrobial Activity
The antimicrobial properties of this compound and its analogs have also been investigated. Preliminary data suggest that these compounds exhibit activity against a range of bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Table: Antimicrobial Efficacy
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| E. coli | TBD | TBD |
| S. aureus | TBD | TBD |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies provide insights into how the compound interacts at the molecular level with enzymes or receptors involved in its pharmacological effects.
Binding Affinity Results:
| Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| DNA Topoisomerase | -10.5 | TBD |
| Cyclooxygenase | -9.8 | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
